Dicloxacilline

Vue d'ensemble

Description

Dicloxacillin is a penicillin antibiotic that fights bacteria in your body . It is used to treat many different types of infections caused by bacteria such as bronchitis, pneumonia, or staphylococcal (also called “staph”) infections . It is a semisynthetic isoxazolyl penicillin, exhibiting antimicrobial activity against a wide variety of Gram-positive bacteria, as well as stability against penicillinases and low level of toxicity .

Synthesis Analysis

The synthesis method of Dicloxacillin sodium was established in a study . The structure of the target compound was confirmed by 1H NMR. In addition, the post-process of condensation and salt formation is also provided. Overall, the total yield of 13 steps is about 70.54% .

Molecular Structure Analysis

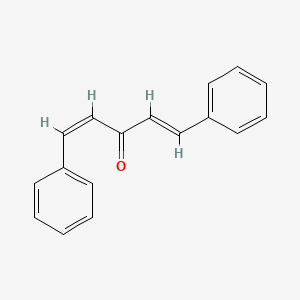

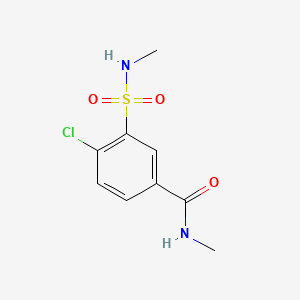

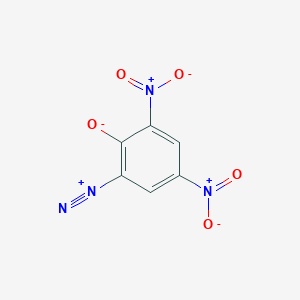

The molecular formula of Dicloxacillin is C19H17Cl2N3O5S . Its average mass is 470.326 Da and its monoisotopic mass is 469.026581 Da .

Chemical Reactions Analysis

Dicloxacillin has been shown to degrade with free-living bacteria . The degradation of the antibiotic was 100% in a time of 3.5 h and 52 h, respectively, and even metabolize the degradation products .

Physical And Chemical Properties Analysis

The molecular formula of Dicloxacillin sodium is C19H18Cl2N3NaO6S . Its molecular weight is 510.32 .

Applications De Recherche Scientifique

Activité antimicrobienne contre les bactéries Gram-positives

La dicloxacilline est une pénicilline résistante à la bêta-lactamase qui présente une activité antimicrobienne significative contre un large éventail de bactéries Gram-positives . Elle est particulièrement efficace contre les souches productrices de pénicillinase de Staphylococcus aureus, qui sont souvent résistantes aux autres pénicillines. Cela en fait un agent précieux dans le traitement des infections staphylococciques, notamment les infections cutanées, la cellulite et la mastite .

Pharmacocinétique et profil de sécurité

Des recherches ont été menées pour évaluer la sécurité et le profil pharmacocinétique de la this compound. Des études ont montré qu'elle est bien tolérée chez les volontaires et affiche des augmentations linéaires de la concentration plasmatique du médicament et de la surface sous la courbe, qui sont des paramètres importants dans le développement des médicaments et l'utilisation clinique .

Mécanismes de résistance

Le rôle de la this compound dans la compréhension des mécanismes de résistance bactérienne est crucial. Elle est stable contre l'hydrolyse par diverses bêta-lactamases, qui sont des enzymes que les bactéries utilisent pour résister aux effets des antibiotiques. Étudier comment la this compound surmonte cette résistance peut éclairer le développement de nouveaux antibiotiques et de stratégies thérapeutiques .

Applications en médecine vétérinaire

En médecine vétérinaire, la this compound est utilisée pour traiter les infections causées par des bactéries sensibles chez les animaux. Elle est efficace contre une variété de bactéries et est souvent utilisée pour traiter les infections respiratoires, les infections des voies urinaires, les infections cutanées et les infections des tissus mous chez les animaux .

Implications pour la santé publique

La this compound joue un rôle important en santé publique en raison de son efficacité dans le traitement des infections qui pourraient autrement entraîner des complications de santé plus graves. Son utilisation est essentielle pour gérer les maladies bactériennes qui ont des implications pour la santé communautaire et peut contribuer à prévenir la propagation des maladies infectieuses .

Développement de médicaments et études d'interaction

La this compound est également utilisée dans le développement de médicaments et les études d'interaction. Son activité bactéricide résulte de l'inhibition de la synthèse de la paroi cellulaire, qui est médiée par la liaison aux protéines de liaison à la pénicilline. Comprendre ses interactions avec d'autres médicaments et son mécanisme d'action est essentiel pour développer de nouvelles stratégies thérapeutiques et garantir des pratiques médicamenteuses sûres .

Mécanisme D'action

Target of Action

Dicloxacillin, a narrow-spectrum β-lactam antibiotic of the penicillin class , primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It inhibits the biosynthesis of the bacterial cell wall by binding to specific PBPs . This binding inhibits the third and last stage of bacterial cell wall synthesis , leading to the death of the bacteria.

Biochemical Pathways

The bactericidal activity of dicloxacillin results from the inhibition of cell wall synthesis . By binding to PBPs, dicloxacillin blocks the final transpeptidation step of bacterial peptidoglycan cell wall synthesis . This disruption in the cell wall synthesis pathway leads to the death of the bacteria .

Pharmacokinetics

Dicloxacillin has a bioavailability of 60 to 80% . It is metabolized in the liver and has a half-life of 0.7 hours . The compound is excreted through renal and biliary routes . The pharmacokinetic properties of dicloxacillin impact its bioavailability and effectiveness in treating infections.

Result of Action

The result of dicloxacillin’s action is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, dicloxacillin causes the bacteria to become unstable and eventually die . This makes dicloxacillin effective against infections caused by penicillin-susceptible bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of dicloxacillin. For instance, free-living bacteria in the environment have developed defense mechanisms such as genetic resistance in response to being in contact with antibiotics like dicloxacillin . This can lead to the development of antibiotic-resistant bacteria, which can reduce the effectiveness of dicloxacillin .

Safety and Hazards

Dicloxacillin may cause serious side effects. Some of these include severe stomach pain, diarrhea that is watery or bloody, nausea, vomiting, little or no urination, unusual bleeding or bruising, a seizure (convulsions), mouth pain or irritation, black tongue, sore throat, fever, swollen glands, rash or itching, joint pain, or general ill feeling . It may also cause an allergic reaction, symptoms of which include hives, difficult breathing, and swelling of your face, lips, tongue, or throat .

Orientations Futures

Propriétés

IUPAC Name |

(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAGHNZHGGCZAX-JKIFEVAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13412-64-1 (mono-hydrochloride salt, mono-hydrate), 343-55-5 (mono-hydrochloride salt, anhydrous) | |

| Record name | Dicloxacillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003116765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022924 | |

| Record name | Dicloxacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dicloxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.96e-02 g/L | |

| Record name | Dicloxacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dicloxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication. All penicillins inhibit the biosynthesis of the bacterial cell wall. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, dicloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that dicloxacillin interferes with an autolysin inhibitor. | |

| Record name | Dicloxacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

3116-76-5 | |

| Record name | Dicloxacillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3116-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicloxacillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003116765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicloxacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dicloxacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicloxacillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOXACILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COF19H7WBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dicloxacillin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicloxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dicloxacillin exert its antibacterial effect?

A1: Dicloxacillin, a semisynthetic penicillinase-stable beta-lactam antibiotic, targets bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking. This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to weakened cell walls and bacterial lysis. []

Q2: Does the presence of Dicloxacillin affect other cellular processes in bacteria?

A2: While primarily targeting cell wall synthesis, Dicloxacillin has been observed to impact other cellular processes. Research suggests it can accelerate the degradation of pre-existing cell wall components, particularly disaccharide peptides, further contributing to bacterial lysis. []

Q3: What is the molecular formula and weight of Dicloxacillin?

A3: Dicloxacillin Sodium, the sodium salt commonly used in formulations, has the molecular formula C19H16Cl2N3NaO5S and a molecular weight of 470.3 g/mol.

Q4: Is spectroscopic data available for Dicloxacillin?

A4: Yes, several analytical methods utilize spectroscopic properties of Dicloxacillin for detection and quantification. For instance, high-performance liquid chromatography (HPLC) methods commonly employ UV detection at wavelengths like 225 nm or 229 nm. []

Q5: How stable is Dicloxacillin in oral suspension form?

A5: Dicloxacillin sodium oral suspension, when repackaged in polypropylene syringes, exhibits variable stability depending on storage conditions. Research indicates stability for approximately 7 days at ambient temperature, 10 days under refrigeration, and 21 days when frozen. Degradation occurs more rapidly in syringes compared to the original container. []

Q6: Does Dicloxacillin exhibit any catalytic properties?

A6: Dicloxacillin itself does not function as a catalyst. It acts as a mechanism-based inhibitor, forming a covalent bond with its target, PBPs, to exert its antibacterial effect.

Q7: How does the isoxazolyl side chain of Dicloxacillin contribute to its activity?

A7: The isoxazolyl side chain in Dicloxacillin is crucial for its resistance to breakdown by bacterial penicillinases. This structural feature differentiates it from penicillins like Penicillin G, which are susceptible to inactivation by these enzymes. [, ]

Q8: What strategies can improve the stability of Dicloxacillin formulations?

A8: Cyclodextrin complexation has shown promise in enhancing Dicloxacillin stability. Studies utilizing gamma-cyclodextrin and hydroxypropyl-beta-cyclodextrin demonstrated improved drug stability in acidic solutions, with gamma-cyclodextrin showing higher efficacy. []

Q9: How is Dicloxacillin absorbed and distributed in the body?

A9: Dicloxacillin is well-absorbed orally, although food can delay its absorption. It exhibits good tissue penetration, including into lung tissues, making it suitable for treating respiratory infections. []

Q10: What are the main routes of Dicloxacillin elimination?

A10: Dicloxacillin is primarily eliminated via renal excretion, with a smaller fraction excreted in bile. []

Q11: Are there differences in Dicloxacillin pharmacokinetics in cystic fibrosis patients?

A11: Yes, cystic fibrosis patients exhibit altered Dicloxacillin pharmacokinetics. Despite normal absorption, they experience lower and more variable serum drug levels due to significantly higher renal clearances of the antibiotic, necessitating dose adjustments. [, ]

Q12: What types of infections is Dicloxacillin effective against?

A12: Dicloxacillin demonstrates efficacy against a range of Gram-positive bacteria, including Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pyogenes, and Streptococcus pneumoniae. It is commonly employed for skin and soft tissue infections, bone and joint infections, and respiratory tract infections. [, , , ]

Q13: Has Dicloxacillin been compared to other antibiotics in clinical trials?

A13: Yes, a randomized clinical trial compared the efficacy of Dicloxacillin in combination with Oxacillin against Linezolid for complicated skin and soft tissue infections. Both treatments displayed comparable clinical cure rates and were generally well-tolerated. []

Q14: Is resistance to Dicloxacillin a concern?

A14: Yes, resistance to Dicloxacillin, primarily among Staphylococcus aureus strains, is a growing concern. The primary mechanism of resistance is the acquisition of the mecA gene, encoding for a modified penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics. []

Q15: What are the potential adverse effects of Dicloxacillin?

A15: While generally well-tolerated, Dicloxacillin can cause adverse effects like gastrointestinal upset, allergic reactions, and rarely, liver or kidney problems.

Q16: What analytical methods are commonly used to measure Dicloxacillin concentrations?

A16: High-performance liquid chromatography (HPLC) is widely employed for quantifying Dicloxacillin in biological samples like plasma and urine. UV detection is commonly utilized, and various mobile phases and stationary phases have been reported in the literature. [, , , ]

Q17: Are there alternative analytical techniques for Dicloxacillin analysis?

A17: Besides HPLC, high-performance thin-layer chromatography (HPTLC) is also used for Dicloxacillin quantification, particularly in tablet formulations and simulated urine samples. Densitometric detection at specific wavelengths is utilized in this technique. [, , ]

Q18: Have spectrophotometric methods been developed for Dicloxacillin determination?

A18: Yes, spectrophotometric methods offer simple and cost-effective alternatives for Dicloxacillin analysis, especially in resource-limited settings. Derivative spectrophotometry and methods based on isoabsorptive points have been reported, enabling the determination of Dicloxacillin in pharmaceutical formulations. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenz[a,h]anthracene](/img/structure/B1670416.png)